6-Hydroxy-6-methyl-3,20-dioxopregn-4-en-17-yl acetate 6-Hydroxy-6-methyl-3,20-dioxopregn-4-en-17-yl acetate Novobiocin sodium is an organic molecular entity.
An antibiotic compound derived from Streptomyces niveus. It has a chemical structure similar to coumarin. Novobiocin binds to DNA gyrase, and blocks adenosine triphosphatase (ATPase) activity. (From Reynolds, Martindale The Extra Pharmacopoeia, 30th ed, p189)
See also: Novobiocin (has active moiety); Novobiocin Sodium; Penicillin G Procaine (component of); Novobiocin Sodium; Tetracycline Hydrochloride (component of) ... View More ...
Brand Name: Vulcanchem
CAS No.: 984-46-3
VCID: VC21136065
InChI: InChI=1S/C24H34O5/c1-14(25)24(29-15(2)26)11-8-19-17-13-23(5,28)20-12-16(27)6-9-21(20,3)18(17)7-10-22(19,24)4/h12,17-19,28H,6-11,13H2,1-5H3
SMILES: CC(=O)C1(CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)(C)O)C)OC(=O)C
Molecular Formula: C24H34O5
Molecular Weight: 402.5 g/mol

6-Hydroxy-6-methyl-3,20-dioxopregn-4-en-17-yl acetate

CAS No.: 984-46-3

Cat. No.: VC21136065

Molecular Formula: C24H34O5

Molecular Weight: 402.5 g/mol

* For research use only. Not for human or veterinary use.

6-Hydroxy-6-methyl-3,20-dioxopregn-4-en-17-yl acetate - 984-46-3

Specification

Description Novobiocin sodium is an organic molecular entity.
An antibiotic compound derived from Streptomyces niveus. It has a chemical structure similar to coumarin. Novobiocin binds to DNA gyrase, and blocks adenosine triphosphatase (ATPase) activity. (From Reynolds, Martindale The Extra Pharmacopoeia, 30th ed, p189)
See also: Novobiocin (has active moiety); Novobiocin Sodium; Penicillin G Procaine (component of); Novobiocin Sodium; Tetracycline Hydrochloride (component of) ... View More ...
CAS No. 984-46-3
Molecular Formula C24H34O5
Molecular Weight 402.5 g/mol
IUPAC Name (17-acetyl-6-hydroxy-6,10,13-trimethyl-3-oxo-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl) acetate
Standard InChI InChI=1S/C24H34O5/c1-14(25)24(29-15(2)26)11-8-19-17-13-23(5,28)20-12-16(27)6-9-21(20,3)18(17)7-10-22(19,24)4/h12,17-19,28H,6-11,13H2,1-5H3
Standard InChI Key BIIFPBLHBAQCTJ-UHFFFAOYSA-N
Isomeric SMILES CC1=C(C=CC2=C1OC(=O)C(=C2[O-])NC(=O)C3=CC(=C(C=C3)O)CC=C(C)C)O[C@H]4[C@@H]([C@@H]([C@H](C(O4)(C)C)OC)OC(=O)N)O.[Na+]
SMILES CC(=O)C1(CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)(C)O)C)OC(=O)C
Canonical SMILES CC(=O)C1(CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)(C)O)C)OC(=O)C

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